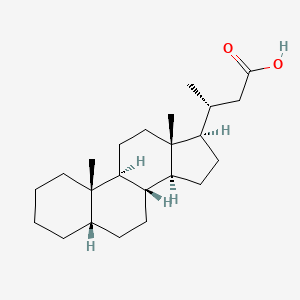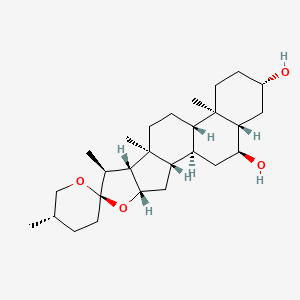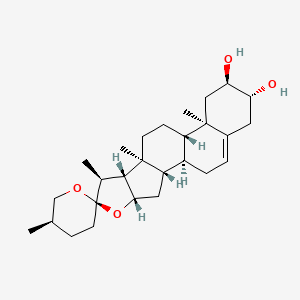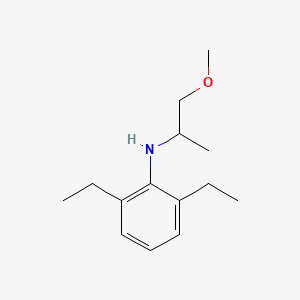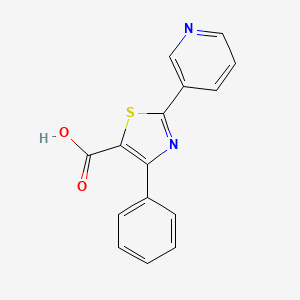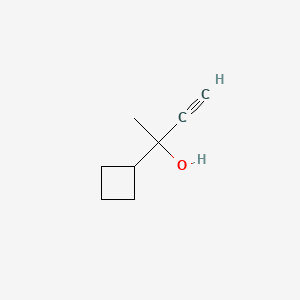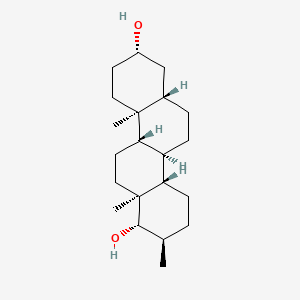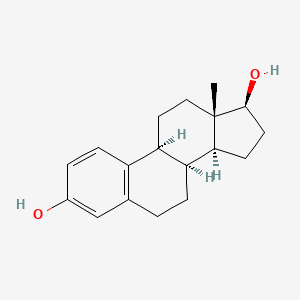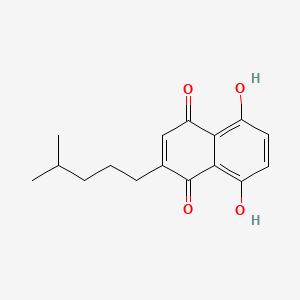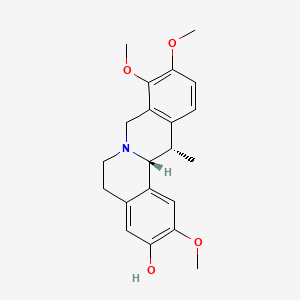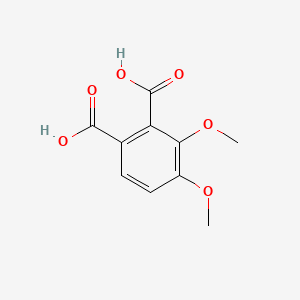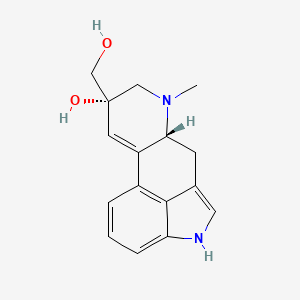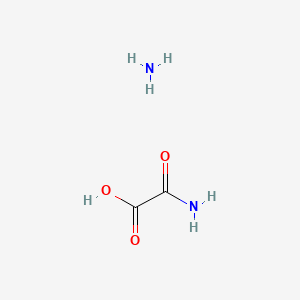
Ammonium oxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium oxamate is a chemical compound with the formula ( \text{NH}_4\text{C}_2\text{NO}_3 ). It is the ammonium salt of oxamic acid and is known for its applications in various scientific fields. This compound is often used in research due to its ability to inhibit certain enzymes and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium oxamate can be synthesized through the reaction of oxamic acid with ammonium hydroxide. The reaction typically involves dissolving oxamic acid in water and then adding ammonium hydroxide to the solution. The mixture is then allowed to crystallize, forming this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting oxalic acid with ammonium carbonate. The reaction is carried out in an aqueous environment, and the resulting solution is then evaporated to obtain the crystalline product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, products can include carbon dioxide and nitrogen oxides.
Reduction Products: Ammonium oxalate and other reduced forms of the compound.
Substitution Products: Various substituted oxamates depending on the substituent introduced.
Scientific Research Applications
Ammonium oxamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other compounds.
Biology: Inhibits lactate dehydrogenase, making it useful in studies related to cellular metabolism and cancer research.
Medicine: Investigated for its potential in cancer therapy due to its enzyme inhibition properties.
Industry: Used in the preparation of other chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
Ammonium oxamate exerts its effects primarily through the inhibition of lactate dehydrogenase, an enzyme involved in the conversion of pyruvate to lactate. By inhibiting this enzyme, this compound disrupts the metabolic pathways that rely on lactate production, which can be particularly useful in cancer research where lactate production is often upregulated.
Comparison with Similar Compounds
Ammonium oxalate: Similar in structure but differs in its applications and chemical properties.
Oxamic acid: The parent compound of ammonium oxamate, used in similar research applications.
N-phenyloxamate: A derivative with different solubility and stability properties.
Uniqueness: this compound is unique due to its specific inhibition of lactate dehydrogenase, which is not as pronounced in similar compounds. This makes it particularly valuable in research focused on metabolic pathways and cancer therapy.
Properties
CAS No. |
516-00-7 |
|---|---|
Molecular Formula |
C2H6N2O3 |
Molecular Weight |
106.08 g/mol |
IUPAC Name |
azanium;oxamate |
InChI |
InChI=1S/C2H3NO3.H3N/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H3 |
InChI Key |
NGARWWRAFUCMAE-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)N.N |
Canonical SMILES |
C(=O)(C(=O)[O-])N.[NH4+] |
Key on ui other cas no. |
516-00-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



